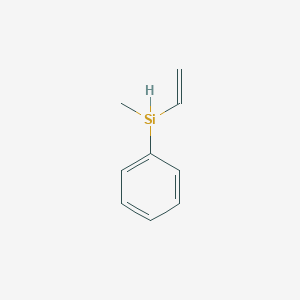

Methylphenylvinylsilane

Übersicht

Beschreibung

Methylphenylvinylsilane is an organosilicon compound with the molecular formula C9H12Si. It is a clear, colorless liquid known for its unique chemical properties and versatility in various industrial and scientific applications . The compound is characterized by the presence of a vinyl group (CH=CH2), a phenyl group (C6H5), and a methyl group (CH3) attached to a silicon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylphenylvinylsilane can be synthesized through several methods, one of which involves the reaction of phenylmethylvinylchlorosilane with appropriate reagents . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to maintain the desired reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Methylphenylvinylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert it into different organosilicon compounds.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Materials Science

Adhesives and Sealants

Methylphenylvinylsilane is widely used in formulating high-performance adhesives and sealants. Its unique chemical structure enhances bonding strength and durability, making it suitable for applications in construction and automotive industries. The incorporation of this silane improves thermal stability and mechanical properties of the final products .

Surface Modification

The compound is effective for modifying the surfaces of materials, enhancing properties such as hydrophobicity and adhesion. This application is particularly beneficial in coatings and paints, where improved surface characteristics can lead to better performance and longevity of the coatings .

Silane Coupling Agents

As a silane coupling agent, this compound enhances compatibility between organic and inorganic materials. This property is crucial in composite materials and glass fiber reinforced plastics, where it facilitates better interfacial bonding, leading to improved mechanical properties .

Electronics Industry

In the electronics sector, this compound is utilized to create protective coatings for electronic components. These coatings improve resistance to moisture and corrosion, thereby extending the lifespan and reliability of electronic devices. The compound's ability to form strong bonds with different substrates makes it an ideal choice for encapsulating sensitive electronic components .

Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in the development of new materials with tailored properties. It has been employed in various reactions, including Hiyama coupling reactions, which are essential for synthesizing complex organic molecules. Research has shown that vinylsilanes like this compound can facilitate selective synthesis processes that yield high purity products .

Case Study 1: Synthesis of Indolizidine Derivatives

A study demonstrated the use of this compound in synthesizing indolizidine derivatives through highly diastereo- and regio-selective reactions. The results indicated that the compound significantly enhances reaction yields compared to traditional methods .

Case Study 2: Photocatalytic Applications

Recent research highlighted the photocatalytic cycloaromatization of vinylsilanes, including this compound. This process resulted in moderate to good yields of complex aromatic compounds, showcasing its potential in advanced material synthesis .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Adhesives & Sealants | High-performance construction adhesives | Enhanced bonding strength |

| Surface Modification | Coatings for hydrophobic surfaces | Improved durability |

| Electronics | Protective coatings for components | Increased moisture resistance |

| Organic Synthesis | Hiyama coupling reactions | High yields of complex organic molecules |

Wirkmechanismus

The mechanism by which methylphenylvinylsilane exerts its effects involves its ability to form stable bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the phenyl and methyl groups contribute to the compound’s stability and reactivity. These properties make it a valuable component in the synthesis of high-performance materials .

Vergleich Mit ähnlichen Verbindungen

- Phenylmethylvinylchlorosilane

- Vinyltrimethylsilane

- Phenylvinylsilane

Comparison: Methylphenylvinylsilane is unique due to the presence of both a phenyl and a vinyl group attached to the silicon atom, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .

Biologische Aktivität

Methylphenylvinylsilane (MPVS) is a silane compound with potential biological applications, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

This compound is characterized by the formula and features a vinyl group attached to a silicon atom. This unique structure imparts distinct physicochemical properties compared to purely carbon-based compounds, which may influence its biological activity.

Mechanisms of Biological Activity

-

Antiproliferative Effects :

Recent studies have indicated that compounds similar to MPVS exhibit significant antiproliferative activity against various cancer cell lines. For instance, related vinylsilanes have shown efficacy in inhibiting the growth of breast cancer cells (MCF-7) by modulating pathways associated with cell proliferation and apoptosis . -

Binding Affinity :

The interaction of MPVS with specific biological targets, such as the Vitamin D Receptor (VDR), has been investigated. Although MPVS itself has not been directly studied for VDR binding, analogs have demonstrated varying degrees of affinity for this receptor, suggesting that modifications in the silane structure can influence biological interactions . -

Radical Mechanisms :

The reactivity of vinylsilanes, including MPVS, in radical-mediated processes has been explored. These reactions can lead to the formation of complex silacycles that may possess unique biological properties, enhancing their potential as therapeutic agents .

Anticancer Activity

A notable study highlighted the anticancer potential of bioactive compounds derived from microbial sources that share structural similarities with MPVS. These compounds exhibited dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs), demonstrating significant activity against prostate cancer cell lines . The findings suggest that compounds like MPVS could be further explored for their dual functionality in cancer treatment.

Table 1: Summary of Biological Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis and cell cycle arrest |

| Analog 3a | MCF-7 | 5.60 | VDR binding and transcriptional activation |

| Analog 3b | PC3 (Prostate Cancer) | TBD | Antiproliferative via apoptosis induction |

Potential Therapeutic Applications

Given its biological activities, MPVS and its derivatives hold promise for various therapeutic applications:

- Cancer Therapy : The antiproliferative effects observed in studies indicate potential for development as a cancer treatment agent.

- Antimicrobial Applications : Similar structures have shown antimicrobial properties, suggesting that MPVS could be investigated for its efficacy against bacterial infections.

- Material Science : Beyond biological applications, MPVS can also be utilized in creating novel materials with specific properties due to its silane characteristics.

Eigenschaften

IUPAC Name |

ethenyl-methyl-phenylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRFDZNGKYQSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17878-39-6 | |

| Record name | (Ethenylmethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.